2-Bromo-1-tert-butyl-4-nitrobenzene
Overview
Description
2-Bromo-1-tert-butyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.117 g/mol . It is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Bromo-1-tert-butyl-4-nitrobenzene is a unique organic compound with a molecular formula of C10H12BrNO2 . . It’s primarily used in organic synthesis reactions as a substrate and intermediate .
Mode of Action
Brominated compounds like this one are known to undergo reactions such as lithium-bromide exchange reactions .
Biochemical Pathways
Brominated compounds are known to participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its density (1401g/cm3) and boiling point (298ºC at 760 mmHg) , may influence its pharmacokinetic behavior.
Result of Action
As an organic compound used in synthesis reactions, its primary role is likely to contribute to the formation of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the course of reactions involving this compound . Additionally, safety precautions should be taken to avoid direct contact with skin, eyes, and mucous membranes, and to prevent environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-tert-butyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 1-tert-butyl-4-nitrobenzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-tert-butyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro-substituted benzene derivatives.
Reduction: Formation of 2-bromo-1-tert-butyl-4-aminobenzene.
Scientific Research Applications
2-Bromo-1-tert-butyl-4-nitrobenzene has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the tert-butyl group.
2-Bromo-4-nitro-1-methylbenzene: Contains a methyl group instead of a tert-butyl group.
1-Bromo-4-tert-butylbenzene: Lacks the nitro group.
Uniqueness
2-Bromo-1-tert-butyl-4-nitrobenzene is unique due to the combination of its bromine, tert-butyl, and nitro functional groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-tert-butyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXSTSCFPDRETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285861 | |
Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-17-4 | |
Record name | 6310-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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